molecular formula C15H37NO4Si4 B1148666 N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide CAS No. 115258-10-1

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide

Cat. No.: B1148666
CAS No.: 115258-10-1
M. Wt: 407.80058
InChI Key:
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Description

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide is a silicon-containing organic compound with the molecular formula C15H37NO4Si4. It is known for its unique properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a silane group, which imparts hydrophobicity and enhances its reactivity in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide typically involves the reaction of 3-aminopropyltris(trimethylsiloxy)silane with acryloyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide undergoes various types of chemical reactions, including:

    Polymerization: It can polymerize with other monomers to form copolymers with enhanced mechanical properties.

    Hydrolysis: The compound is sensitive to hydrolysis under acidic or basic conditions, leading to the formation of silanols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the silicon atoms.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silane groups.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like tin or titanium compounds.

Major Products Formed

    Polymerization: Copolymers with improved mechanical strength and thermal stability.

    Hydrolysis: Silanols and corresponding acrylamide derivatives.

    Substitution: Substituted silanes with various functional groups.

Scientific Research Applications

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and reduce fouling.

    Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and stability.

    Industry: Applied in coatings, adhesives, and sealants to improve adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
  • Tris(3-trimethoxysilylpropyl)isocyanurate

Uniqueness

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide stands out due to its unique combination of silane and acrylamide functionalities. This dual functionality allows it to participate in both silane chemistry and polymerization reactions, making it highly versatile. Its ability to form strong covalent bonds with various substrates and its stability under different conditions further enhance its applicability in diverse fields.

Properties

IUPAC Name

N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H37NO4Si4/c1-11-15(17)16-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUBAEVLVNBCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCNC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H37NO4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901035702
Record name N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115258-10-1
Record name N-[Tris(trimethylsiloxy)silylpropyl]acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115258-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide
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